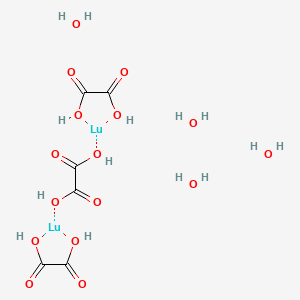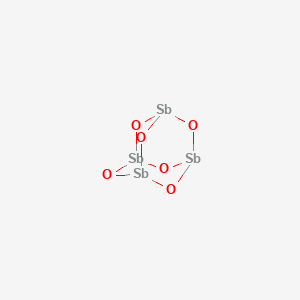
Tetraantimony hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraantimony hexaoxide is an inorganic compound with the chemical formula
Sb4O6
. It is a notable compound in the field of chemistry due to its unique properties and applications. The molecular weight of this compound is 583.036 g/mol . This compound is composed of antimony and oxygen, and it exists in different crystalline forms.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraantimony hexaoxide can be synthesized through the controlled oxidation of antimony. One common method involves heating antimony in the presence of oxygen. The reaction can be represented as:
4Sb+3O2→Sb4O6
Industrial Production Methods: In industrial settings, the production of this compound typically involves the oxidation of antimony trioxide (
Sb2O3
) in a controlled environment. The process requires precise temperature control to ensure the formation of the desired oxide without further oxidation to higher oxides.Análisis De Reacciones Químicas
Types of Reactions: Tetraantimony hexaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be further oxidized to form antimony pentoxide (
Oxidation: Sb2O5
) using strong oxidizing agents such as nitric acid.Reduction: It can be reduced back to elemental antimony using reducing agents like hydrogen gas or carbon monoxide.
Substitution: In the presence of halogens, this compound can form halide compounds.
Major Products Formed:
- Oxidation: Antimony pentoxide (
Sb2O5
) - Reduction: Elemental antimony (
Sb
) - Substitution: Antimony halides (e.g.,
SbCl3
)
Aplicaciones Científicas De Investigación
Tetraantimony hexaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants, ceramics, and glass.
Mecanismo De Acción
The mechanism by which tetraantimony hexaoxide exerts its effects is primarily through its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are related to its interaction with other chemical species, leading to the formation of various antimony compounds.
Comparación Con Compuestos Similares
- Antimony trioxide ( ): A lower oxide of antimony with different crystalline forms.
- Antimony pentoxide ( ): A higher oxide of antimony with strong oxidizing properties.
- Antimony tetroxide (
Sb2O4
): Another oxide of antimony with distinct properties.
Uniqueness: Tetraantimony hexaoxide is unique due to its intermediate oxidation state and its ability to participate in a variety of chemical reactions. Its versatility in redox reactions and its applications in different fields make it a compound of significant interest.
Propiedades
Número CAS |
72926-13-7 |
|---|---|
Fórmula molecular |
O6Sb4 |
Peso molecular |
583.04 g/mol |
Nombre IUPAC |
2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6O.4Sb |
Clave InChI |
YEAUATLBSVJFOY-UHFFFAOYSA-N |
SMILES canónico |
O1[Sb]2O[Sb]3O[Sb]1O[Sb](O2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


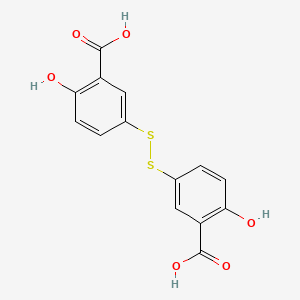
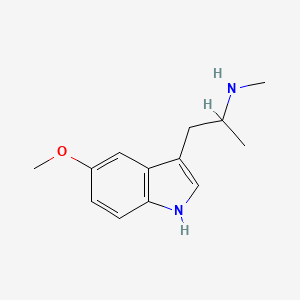
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
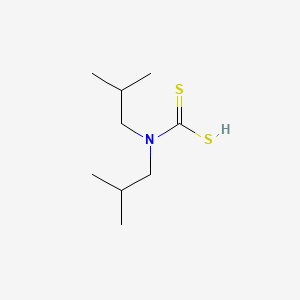
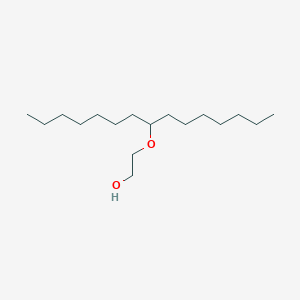
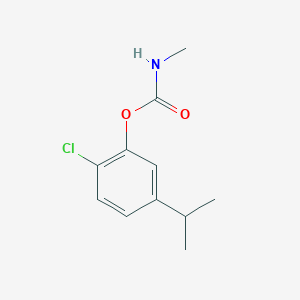

![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
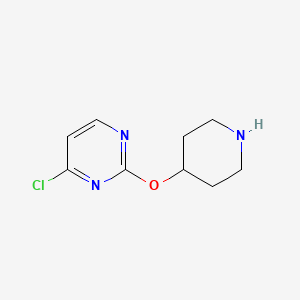
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)



